5-(4-Piperidinyloxy)-1H-indole
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Overview
Description
5-(piperidin-4-yloxy)-1H-indole: is a chemical compound that features a piperidine ring attached to an indole structure via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yloxy)-1H-indole typically involves the reaction of an indole derivative with a piperidine derivative under specific conditions. One common method is the nucleophilic substitution reaction where the piperidine derivative reacts with an indole derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of 5-(piperidin-4-yloxy)-1H-indole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(piperidin-4-yloxy)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield an indole ketone, while reduction could produce an indole alcohol. Substitution reactions may result in various substituted indole derivatives .
Scientific Research Applications
5-(piperidin-4-yloxy)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(piperidin-4-yloxy)-1H-indole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(piperidin-4-yloxy)-1H-indole
- 6-(piperidin-4-yloxy)-1H-indole
- 5-(piperidin-3-yloxy)-1H-indole
Uniqueness
5-(piperidin-4-yloxy)-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities for various targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C13H16N2O |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
5-piperidin-4-yloxy-1H-indole |
InChI |
InChI=1S/C13H16N2O/c1-2-13-10(3-8-15-13)9-12(1)16-11-4-6-14-7-5-11/h1-3,8-9,11,14-15H,4-7H2 |
InChI Key |
ZLWDQDAPVFEFBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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